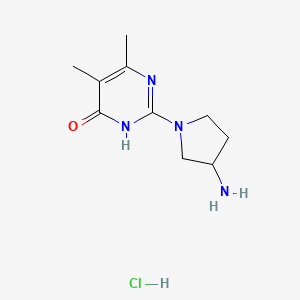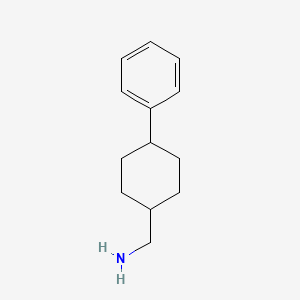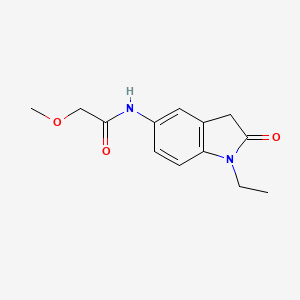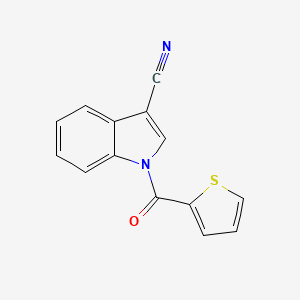![molecular formula C11H13NOS B2429155 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one CAS No. 1178321-49-7](/img/structure/B2429155.png)
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” belongs to a class of compounds known as thienopyrroles . Thienopyrroles have attracted significant attention due to their diverse biological activities. Some of these compounds have shown strong activity against hepatitis C virus and are being explored as potential inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus .
Synthesis Analysis
The synthesis of thienopyrroles involves reactions with various reagents. For instance, 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .Chemical Reactions Analysis
The chemical reactions involving thienopyrroles are diverse and depend on the specific structure of the compound. For instance, some thienopyrroles can undergo reactions with hydrazonoyl halides to form new compounds .Applications De Recherche Scientifique
a. Anti-Inflammatory Activity: Thiophenes have demonstrated anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
b. Anti-Psychotic Properties: Certain thiophene-based compounds show promise as anti-psychotic agents, contributing to mental health treatments .
c. Anti-Arrhythmic Effects: Thiophenes may influence heart rhythm and have implications in treating arrhythmias .
d. Anti-Anxiety Activity: Compounds containing the thiophene nucleus have been investigated for their anxiolytic effects .
e. Antioxidant Properties: Thiophenes exhibit antioxidant activity, which is crucial for combating oxidative stress and related diseases .
f. Anti-Fungal Potential: Researchers have explored thiophenes as antifungal agents, particularly against fungal infections .
g. Kinase Inhibition: Some thiophene derivatives act as kinase inhibitors, affecting cellular signaling pathways and potentially aiding in cancer therapy .
h. Anti-Cancer Properties: Thiophenes have been studied for their anti-cancer effects, although further research is needed to fully understand their mechanisms .
Material Science
Beyond medicinal applications, thiophenes play a role in material science:
a. Combinatorial Libraries: Thiophene derivatives serve as essential building blocks for creating combinatorial libraries, aiding drug discovery efforts .
b. Lead Molecule Search: Medicinal chemists use thiophenes as anchors to search for lead molecules with diverse pharmacological activities .
Commercially Available Drugs
Several existing drugs contain the thiophene nucleus, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Mécanisme D'action
Orientations Futures
Thienopyrroles are a promising class of compounds with diverse biological activities. Future research may focus on exploring their potential applications in medicine, particularly as antiviral and anticancer agents . Further studies are also needed to fully understand their mechanisms of action and to optimize their synthesis for large-scale production .
Propriétés
IUPAC Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-3-11(13)12-6-4-10-9(8(12)2)5-7-14-10/h3,5,7-8H,1,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHORSODJWZWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C=C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)

![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)
![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2429078.png)
![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2429080.png)
![(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2429081.png)

![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)

![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2429090.png)


